GLR-19 Anti-HIV-1 Potency (EC50) vs. Parent Peptide GLK-19
GLR-19 exhibits potent anti-HIV-1 activity, while its direct structural analog, GLK-19, is inactive. In the same CEM-SS cell assay against HIV-1 IIIB, GLR-19 has an EC50 of 4.4 µM, whereas GLK-19 shows no inhibitory effect (EC50 > 47.5 µM) [1]. This demonstrates that the substitution of lysine residues with arginines is essential for conferring anti-HIV-1 activity.
| Evidence Dimension | Inhibitory Concentration 50% (EC50) |
|---|---|
| Target Compound Data | 4.4 µM |
| Comparator Or Baseline | GLK-19, EC50 > 47.5 µM |
| Quantified Difference | >10.8-fold improvement in potency (from inactive to active) |
| Conditions | HIV-1 IIIB infection in CEM-SS cells |
Why This Matters
This quantitative difference validates GLR-19 as the functional anti-HIV tool, while GLK-19 is an ineffective control, guiding proper selection for HIV inhibition studies.
- [1] Wang G, Watson KM, Peterkofsky A, Buckheit RW Jr. Identification of novel human immunodeficiency virus type 1-inhibitory peptides based on the antimicrobial peptide database. Antimicrob Agents Chemother. 2010 Mar;54(3):1343-6. Table 3. View Source
